Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane

Catalog No.
S8428145
CAS No.
M.F
C49H64B4O8
M. Wt
824.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan...

Product Name

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenyl]-1,3,2-dioxaborolane

Molecular Formula

C49H64B4O8

Molecular Weight

824.3 g/mol

InChI

InChI=1S/C49H64B4O8/c1-41(2)42(3,4)55-50(54-41)37-25-17-33(18-26-37)49(34-19-27-38(28-20-34)51-56-43(5,6)44(7,8)57-51,35-21-29-39(30-22-35)52-58-45(9,10)46(11,12)59-52)36-23-31-40(32-24-36)53-60-47(13,14)48(15,16)61-53/h17-32H,1-16H3

InChI Key

VNBXSJVFDITRHY-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C

  • C–C Coupling Reactions: The pinacolborane groups allow for efficient cross-coupling reactions, which are essential in forming complex organic structures.
  • Photoswitching Reactions: This compound can undergo photoisomerization between its E and Z forms when integrated into porous frameworks, impacting gas absorption properties .
  • Diels–Alder Cycloaddition: It can also be involved in Diels–Alder reactions to create various polymeric structures with exceptional gas uptake capabilities .

The synthesis of tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane typically involves the following steps:

  • Preparation of Pinacolborane Substituents: The initial step involves synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl groups.
  • Formation of Tetrakis Substituted Phenylmethane: The coupling of these pinacolborane-functionalized phenyl groups with a central carbon source (such as formaldehyde or other suitable methylene sources) under controlled conditions.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane .

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane has several notable applications:

  • Covalent Organic Frameworks: It serves as a crucial building block for creating three-dimensional flexible COFs that exhibit high surface areas and gas absorption capacities .
  • Gas Storage and Separation: Due to its porous nature and structural flexibility, it is used in applications related to gas storage (e.g., hydrogen and methane) and separation technologies.
  • Photoluminescent Materials: The compound contributes to materials that exhibit photoluminescence properties useful in various optical applications .

Interaction studies involving tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane primarily focus on its behavior within porous frameworks. These studies assess how the compound interacts with gases like nitrogen and carbon dioxide under varying conditions of temperature and pressure. The flexibility introduced by the compound allows for significant changes in gas adsorption characteristics depending on its structural conformation during photoisomerization processes .

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane can be compared with several similar compounds based on their structural features and applications:

Compound NameChemical FormulaKey Features
Tetrakis(4-bromophenyl)methaneC28H28Br4C_{28}H_{28}Br_4Halogenated derivative; used in organic synthesis
Tetrakis(phenyl)methaneC28H28C_{28}H_{28}Non-boronated; simpler structure; used in polymer chemistry
Tetrakis(4-methylphenyl)methaneC32H36C_{32}H_{36}Methyl-substituted; exhibits different solubility properties

Uniqueness

The uniqueness of tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane lies in its boron-containing functional groups that facilitate specific coupling reactions and enhance its application in creating advanced porous organic frameworks. This contrasts with other similar compounds that may lack such reactivity or structural versatility.

Hydrogen Bond Acceptor Count

8

Exact Mass

824.4973397 g/mol

Monoisotopic Mass

824.4973397 g/mol

Heavy Atom Count

61

Dates

Modify: 2024-02-18

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